molecular formula C8H12BrNO B2975186 (S)-4-(1-Aminoethyl)phenol hydrobromide CAS No. 1001094-89-8

(S)-4-(1-Aminoethyl)phenol hydrobromide

Cat. No.: B2975186
CAS No.: 1001094-89-8
M. Wt: 218.094
InChI Key: PZBBMKOZPQAHRA-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(1-Aminoethyl)phenol hydrobromide is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its enantiomeric purity and is often used in the synthesis of pharmaceuticals and other biologically active compounds.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoethyl)phenol hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding imine or nitrile.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include imines, nitriles, amines, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-4-(1-Aminoethyl)phenol hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)phenol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which then undergoes a series of transformations to produce the desired product. This mechanism is crucial for its role in biocatalysis and pharmaceutical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(1-Aminoethyl)phenol
  • (S)-2-(1-Aminoethyl)phenol
  • (S)-5-(1-Aminoethyl)phenol

Uniqueness

(S)-4-(1-Aminoethyl)phenol hydrobromide is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its high enantiomeric purity and ability to undergo selective reactions make it a valuable compound in various applications .

Properties

IUPAC Name

4-[(1S)-1-aminoethyl]phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.BrH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBBMKOZPQAHRA-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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